

High-Throughput Analysis of Clozapine with Clozapine-d8 Internal Standard

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Compound of Interest		
Compound Name:	Clozapine-d8	
Cat. No.:	B602445	Get Quote

Application Note and Protocol

This document provides a detailed methodology for the high-throughput quantitative analysis of clozapine in human plasma or serum using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with **clozapine-d8** as an internal standard. This method is designed for researchers, scientists, and drug development professionals requiring a rapid, robust, and reliable assay for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Due to its significant inter-individual variability in metabolism and potential for serious side effects, monitoring its concentration in biological matrices is crucial for dose optimization and ensuring patient safety.[1][2] This high-throughput method utilizes a simple protein precipitation step for sample preparation, enabling the processing of a large number of samples in a short period.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of the described LC-MS/MS method for clozapine analysis.

Table 1: Linearity and Sensitivity



Analyte	Calibration Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)
Clozapine	10 - 2000	10	> 0.997

LLOQ: Lower Limit of Quantification[5]

Table 2: Precision and Accuracy

Analyte	QC Level	Concentrati on (ng/mL)	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (%)
Clozapine	Low	30	< 5	< 6	95 - 105
Clozapine	Medium	500	< 4	< 5	97 - 103
Clozapine	High	1500	< 3	< 4	98 - 102

QC: Quality Control, %CV: Percent Coefficient of Variation[5]

Table 3: Recovery

Analyte	Extraction Recovery (%)
Clozapine	> 95%

[5]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the analysis of clozapine in plasma or serum.

Materials and Reagents

· Clozapine reference standard



- Clozapine-d8 internal standard (IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Drug-free human plasma or serum
- Microcentrifuge tubes (1.5 mL)
- 96-well collection plates

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare stock solutions of clozapine and clozapine-d8 in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Serially dilute the clozapine stock solution with 50:50 methanol:water to prepare working standard solutions for calibration curve points (e.g., 10, 50, 100, 250, 500, 1000, 2000 ng/mL).
- Internal Standard Working Solution: Dilute the clozapine-d8 stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solution.
- Calibration and QC Samples: Spike appropriate amounts of the clozapine working standard solutions into drug-free human plasma or serum to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

 To 50 μL of plasma/serum sample, standard, or QC in a microcentrifuge tube, add 150 μL of the internal standard working solution (clozapine-d8 in acetonitrile).[3]



- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a 96-well collection plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

Parameter	Condition
LC System	UPLC/HPLC system
Column	C18 column (e.g., 50 mm x 2.1 mm, 1.7 μm)
Mobile Phase A	Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Gradient	10% B to 90% B over 2 minutes, hold for 0.5 min, re-equilibrate for 1 min

Tandem Mass Spectrometry (MS/MS)



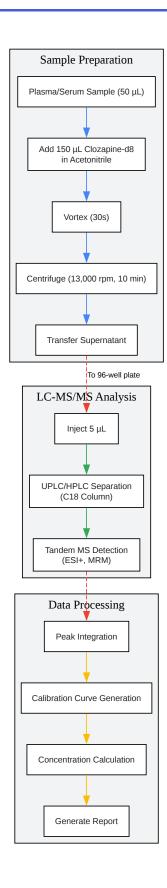
Parameter	Condition
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Clozapine: 327.2 -> 270.2 (Quantifier), 327.2 -> 192.1 (Qualifier) Clozapine-d8: 335.2 -> 270.2 (or appropriate transition for d8)
Collision Energy	Optimized for each transition
Dwell Time	100 ms

Note: MRM transitions and collision energies should be optimized for the specific instrument used. The transition m/z 327 -> 270 is commonly used for clozapine.[5][6]

Visualizations Experimental Workflow

The following diagram illustrates the high-throughput workflow for clozapine analysis.





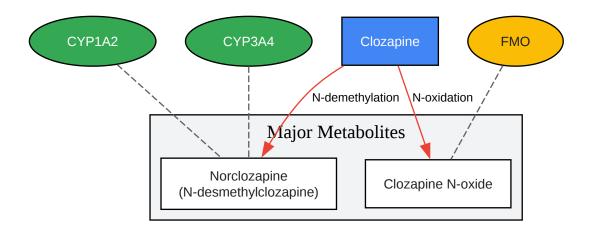
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Caption: High-throughput clozapine analysis workflow.



Clozapine Metabolism Signaling Pathway

The diagram below outlines the primary metabolic pathways of clozapine.



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Caption: Primary metabolic pathways of clozapine.[2][4]

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